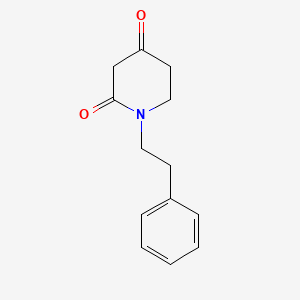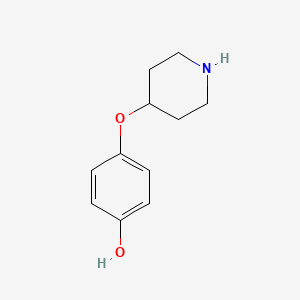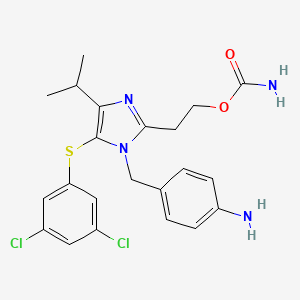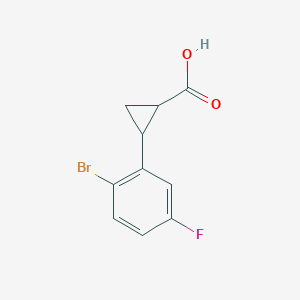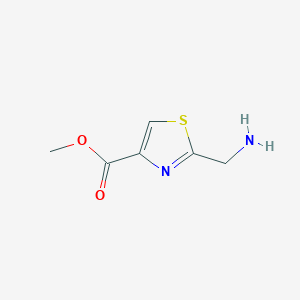
methyl 2-(aminomethyl)-1,3-thiazole-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
methyl 2-(aminomethyl)-1,3-thiazole-4-carboxylate is an organic compound with the molecular formula C6H8N2O2S. This compound is part of the thiazole family, which is known for its significant role in medicinal chemistry due to its diverse biological activities. The thiazole ring, containing both sulfur and nitrogen, contributes to the compound’s unique chemical properties and reactivity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-(aminomethyl)-1,3-thiazole-4-carboxylate typically involves the reaction of ethyl bromopyruvate with thiourea, followed by further modifications. One common method includes the reaction of ethyl 2-aminothiazole-4-carboxylate with various aldehydes and ketones to form Schiff bases .
Industrial Production Methods: Industrial production methods often involve large-scale reactions under controlled conditions to ensure high yield and purity. For instance, the reaction of ethyl bromopyruvate with thiourea in the presence of a base, followed by esterification, is a common industrial approach .
Análisis De Reacciones Químicas
Types of Reactions: methyl 2-(aminomethyl)-1,3-thiazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the functional groups attached to the thiazole ring.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and carboxylate groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and alcohols can react with the compound under mild conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while substitution reactions can yield various derivatives with modified functional groups .
Aplicaciones Científicas De Investigación
methyl 2-(aminomethyl)-1,3-thiazole-4-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme interactions and protein-ligand binding.
Industry: The compound is used in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of methyl 2-(aminomethyl)-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes and receptors, modulating their activity. For instance, it has been shown to inhibit certain bacterial enzymes, leading to antimicrobial effects . The compound’s ability to form hydrogen bonds and interact with various biological molecules underlies its diverse biological activities .
Comparación Con Compuestos Similares
2-Aminothiazole-4-carboxylate: This compound shares the thiazole ring structure but lacks the methyl ester group.
2-(1H-Indole-3-carbonyl)thiazole-4-carboxylic acid methyl ester: This derivative has an indole group attached, which imparts different biological activities.
Uniqueness: methyl 2-(aminomethyl)-1,3-thiazole-4-carboxylate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological properties. Its ability to undergo various chemical reactions and its broad range of applications in different fields make it a valuable compound in both research and industry .
Propiedades
Fórmula molecular |
C6H8N2O2S |
|---|---|
Peso molecular |
172.21 g/mol |
Nombre IUPAC |
methyl 2-(aminomethyl)-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C6H8N2O2S/c1-10-6(9)4-3-11-5(2-7)8-4/h3H,2,7H2,1H3 |
Clave InChI |
BOLHSLRYXBDMHR-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CSC(=N1)CN |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

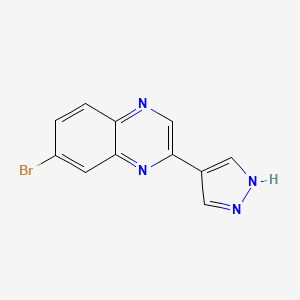
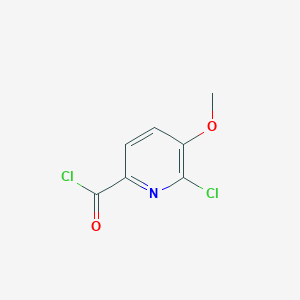
![2-[2-(2-Nitrophenyl)ethenyl]pyridine](/img/structure/B8693115.png)
![3-[[3-(Trifluoromethyl)phenyl]ethynyl]aniline](/img/structure/B8693120.png)
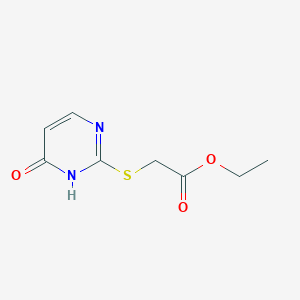
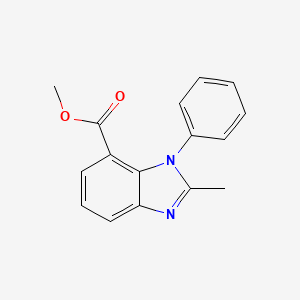
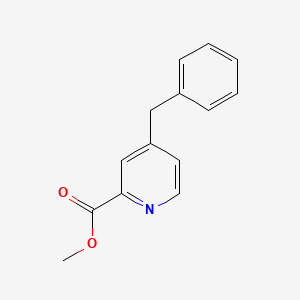
![L-Alanine, N-[(1,1-dimethylethoxy)carbonyl]-L-alanyl-L-alanyl-](/img/structure/B8693152.png)
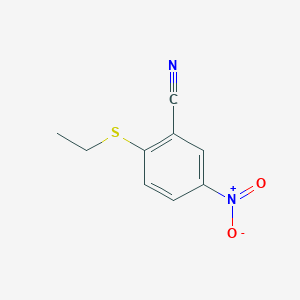
![(3R,5S)-5-{[bis(4-methoxyphenyl)(phenyl)methoxy]methyl}pyrrolidin-3-ol](/img/structure/B8693177.png)
